N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-2,2-diphenylacetamide
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Overview
Description
N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-2,2-diphenylacetamide is a complex organic compound that features a furan ring, a piperidine ring, and a diphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-2,2-diphenylacetamide typically involves multiple steps. One common route starts with the preparation of 5-methylfuran-2-carbaldehyde, which is then reacted with 4-methylpiperidine to form an intermediate. This intermediate is subsequently coupled with 2,2-diphenylacetyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the diphenylacetamide moiety can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced amides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-2,2-diphenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-2,2-diphenylacetamide: shares structural similarities with other furan and piperidine derivatives, such as:
Uniqueness
What sets This compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C27H32N2O2 |
---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C27H32N2O2/c1-20-15-17-29(18-16-20)24(25-14-13-21(2)31-25)19-28-27(30)26(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-14,20,24,26H,15-19H2,1-2H3,(H,28,30) |
InChI Key |
YUVCOYKDCOUTIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(O4)C |
Origin of Product |
United States |
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